![molecular formula C₂₈H₂₄N₄O₄ B119220 7-Oxostaurosporine CAS No. 125035-83-8](/img/structure/B119220.png)
7-Oxostaurosporine
Overview
Description
7-Oxostaurosporine is the oxidized and highly fluorescent analogue of UCN-01 and UCN-02 . It is a potent inhibitor of protein kinase C and formation of cellular blebs induced by phorbols . It possesses comparable activity against tumor cells lines to UCN-01 .
Molecular Structure Analysis
The molecular formula of 7-Oxostaurosporine is C28H24N4O4 . It is an indolocarbazole, a class of organic compounds .Chemical Reactions Analysis
7-Oxostaurosporine has been found to inhibit tumor growth by inducing apoptosis .Physical And Chemical Properties Analysis
7-Oxostaurosporine is soluble in ethanol, methanol, DMF, or DMSO . It has poor water solubility . The molecular weight of 7-Oxostaurosporine is 480.51 g/mol .Scientific Research Applications
Anticancer Activity
7-Oxostaurosporine has been identified as a potent anticancer agent. Two new derivatives of staurosporine, 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, have been isolated from the tunicate Eudistoma vannamei, endemic to the northeast coast of Brazil . These compounds have shown significant cytotoxicity across a panel of tumor cell lines .
Inhibition of Mycelial Form of Candida albicans
7-Oxostaurosporine has been found to selectively inhibit the mycelial form of Candida albicans . This compound exhibits a selective growth inhibitory activity against the mycelial form of Candida spp . This suggests potential applications in the treatment of infections caused by Candida spp., including C. krusei, C. albicans, C. tropicalis, and C. lusitaniae .
Synthesis and Structural Analysis
7-Oxostaurosporine has been synthesized using sequential metal catalysis . This process involves Pd0-catalyzed addition of indolocarbazole to alkoxyallene combined with ring-closing-metathesis, Ru-catalyzed chemoselective olefin migration, and PdII-catalyzed oxidative cyclization to build the bicyclic core . This provides a method for the production and structural analysis of 7-Oxostaurosporine .
Mechanism of Action
Target of Action
7-Oxostaurosporine is a potent inhibitor of protein kinase C (PKC), protein kinase A (PKA), phosphorylase kinase, EGFR, and c-Src . These proteins play crucial roles in cellular signaling, growth, and proliferation.
Mode of Action
7-Oxostaurosporine interacts with its targets by binding to the ATP-binding site on the kinase, thereby inhibiting their activity . This interaction leads to changes in cellular signaling pathways, affecting cell growth and proliferation.
Biochemical Pathways
The primary biochemical pathway affected by 7-Oxostaurosporine is the protein kinase signaling pathway. By inhibiting key kinases, 7-Oxostaurosporine disrupts the normal signaling processes within the cell, leading to changes in cell growth and proliferation .
Result of Action
7-Oxostaurosporine has been shown to induce cell cycle arrest in the G2/M phase in human leukemia K562 cells . This results in a decrease in cell proliferation and an increase in cell death. Additionally, 7-Oxostaurosporine has been found to be cytotoxic to P388 mouse leukemia cells that are resistant and susceptible to doxorubicin .
Action Environment
The action of 7-Oxostaurosporine can be influenced by various environmental factors. For instance, the compound was originally isolated from the bacterium S. platensis , suggesting that it may be more stable and effective in certain microbial environments.
Future Directions
The identification of two new staurosporine derivatives, 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, from the tunicate Eudistoma vannamei, endemic to the northeast coast of Brazil, suggests potential future directions for research . These derivatives displayed IC50 values in the nM range and were up to 14 times more cytotoxic than staurosporine across a panel of tumor cell lines .
properties
IUPAC Name |
(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTTVLREWUNNRO-UGZRAAABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxostaurosporine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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